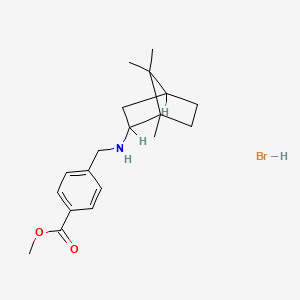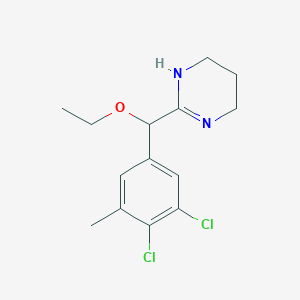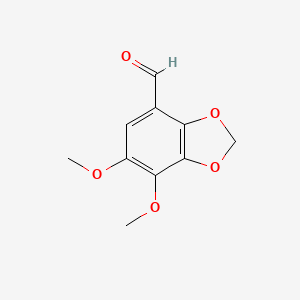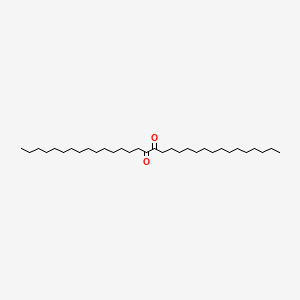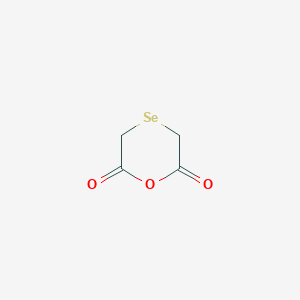
1,4-Oxaselenane-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Oxaselenane-2,6-dione is an organoselenium compound with the molecular formula C₄H₄O₃Se. It is a six-membered ring structure containing selenium, oxygen, and carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Oxaselenane-2,6-dione can be synthesized through several methods. One common approach involves the reaction of selenourea with diethyl oxalate under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Scaling up the reaction would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Oxaselenane-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of selenium and oxygen atoms in the ring structure .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with different atoms or groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield selenium dioxide, while reduction reactions produce selenol derivatives .
Applications De Recherche Scientifique
1,4-Oxaselenane-2,6-dione has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: In biological research, this compound is investigated for its potential antioxidant properties.
Medicine: The compound’s potential therapeutic applications are explored in the context of selenium’s role in human health.
Mécanisme D'action
The mechanism of action of 1,4-oxaselenane-2,6-dione is primarily related to its ability to undergo redox reactions. The selenium atom in the compound can cycle between different oxidation states, allowing it to participate in various redox processes. This redox activity is crucial for its antioxidant properties and potential therapeutic effects .
Molecular Targets and Pathways: The compound’s molecular targets include enzymes and proteins involved in redox regulation. By modulating the activity of these targets, this compound can influence cellular redox balance and protect cells from oxidative damage .
Comparaison Avec Des Composés Similaires
1,4-Dioxane-2,6-dione: This compound is structurally similar to 1,4-oxaselenane-2,6-dione but contains oxygen instead of selenium.
1,4-Thioxane-2,6-dione:
Uniqueness: this compound is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
30042-51-4 |
|---|---|
Formule moléculaire |
C4H4O3Se |
Poids moléculaire |
179.04 g/mol |
Nom IUPAC |
1,4-oxaselenane-2,6-dione |
InChI |
InChI=1S/C4H4O3Se/c5-3-1-8-2-4(6)7-3/h1-2H2 |
Clé InChI |
REUVZKCQOOSVJE-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)OC(=O)C[Se]1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-N,4-N-bis[(2-methyl-3,4-dihydropyran-2-yl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14689212.png)
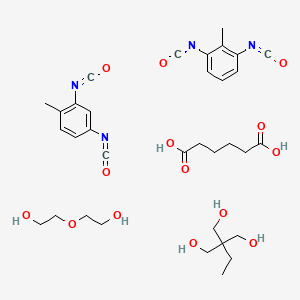
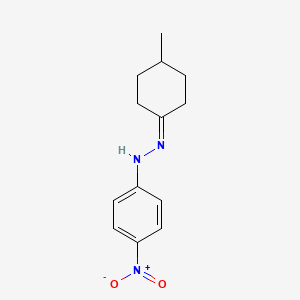
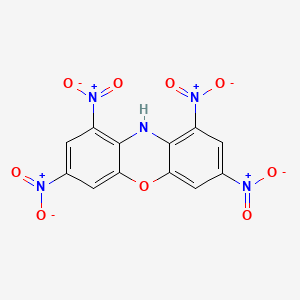
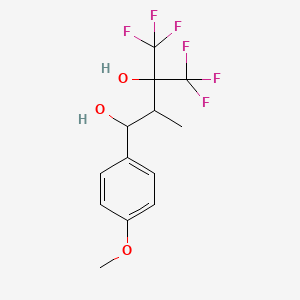


![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol](/img/structure/B14689254.png)
![5-Chloro-3-methyl-2-[2-(1-methyl-2-phenylindol-3-yl)ethenyl]-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate](/img/structure/B14689261.png)
